イベリオトキシン

説明

科学的研究の応用

イベリオトキシンは、幅広い科学研究応用を有しています。

作用機序

イベリオトキシンは、大電流カルシウム活性化カリウムチャネルの外側表面に高い親和性(Kd 1 nM)で結合することによって作用します . この結合により、チャネルの開口確率と開口時間が減少するため、チャネルを通る電流が抑制されます . イベリオトキシンの分子標的はBKチャネルであり、膜電位と細胞の興奮性を調節する上で重要な役割を果たします .

類似化合物の比較

イベリオトキシンは、チャリブドトキシンやノキシウストキシンなどの他のサソリ毒に似ています . これらの毒素もカリウムチャネルを阻害しますが、選択性と効力は異なります。 イベリオトキシンは、BKチャネルに対する高い選択性で独自のものである一方で、チャリブドトキシンとノキシウストキシンは、より広範なターゲットプロファイルを有しています .

類似化合物のリスト

- チャリブドトキシン

- ノキシウストキシン

- アギトキシン

- マルガトキシン

生化学分析

Biochemical Properties

Iberiotoxin selectively inhibits the current through large-conductance calcium-activated potassium channels . It binds to the outer face of these channels with high affinity . This interaction decreases both the probability of opening and the open time of the channel .

Cellular Effects

Iberiotoxin has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to cause cell cycle arrest and apoptosis in glioma cells . In addition, it has been found to reduce the severity of rheumatoid arthritis in animal models .

Molecular Mechanism

The molecular mechanism of Iberiotoxin involves its binding to the outer face of large-conductance calcium-activated potassium channels . This binding inhibits the current through these channels by decreasing both the probability of opening and the open time of the channel .

Dosage Effects in Animal Models

In animal models, Iberiotoxin has been shown to reduce the severity of rheumatoid arthritis

Metabolic Pathways

It is known that the toxin interacts with large-conductance calcium-activated potassium channels .

Transport and Distribution

It is known that the toxin binds to the outer face of large-conductance calcium-activated potassium channels .

Subcellular Localization

It is known that the toxin binds to the outer face of large-conductance calcium-activated potassium channels , suggesting that it may be localized to the cell membrane where these channels are found.

準備方法

合成経路と反応条件

イベリオトキシンは、固相ペプチド合成技術を用いて合成することができます。 これは、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を段階的に付加することを伴います . 合成は通常、自動ペプチド合成機を使用して行われ、反応条件を正確に制御することができます。 ペプチドはその後、樹脂から切断され、高速液体クロマトグラフィーを使用して精製されます .

工業生産方法

イベリオトキシンの工業生産には、サソリの毒からの毒素の抽出と精製が含まれます。 毒はサソリから採取され、一連のクロマトグラフィー技術によってイベリオトキシンを分離します . このプロセスにより、毒素の高い純度と生物学的活性が保証されます。

化学反応の分析

反応の種類

イベリオトキシンは、合成と分解中に主にペプチド結合の形成と切断反応を起こします . ペプチドの性質上、通常は酸化、還元、または置換反応は起こりません。

一般的な試薬と条件

イベリオトキシンの合成には、保護されたアミノ酸、N,N'-ジイソプロピルカルボジイミドなどのカップリング試薬、トリフルオロ酢酸などの脱保護剤を使用します . 反応は、ペプチドの正しい配列と構造を確保するために、制御された条件下で行われます。

主な生成物

合成の主な生成物は、イベリオトキシンペプチド自体です。 分解中に、ペプチドは構成アミノ酸に分解される可能性があります。

類似化合物との比較

Iberiotoxin is similar to other scorpion toxins such as charybdotoxin and noxiustoxin . These toxins also inhibit potassium channels but differ in their selectivity and potency. Iberiotoxin is unique in its high selectivity for BK channels, whereas charybdotoxin and noxiustoxin have broader target profiles .

List of Similar Compounds

- Charybdotoxin

- Noxiustoxin

- Agitoxin

- Margatoxin

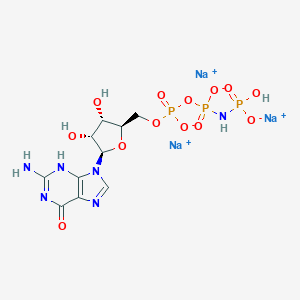

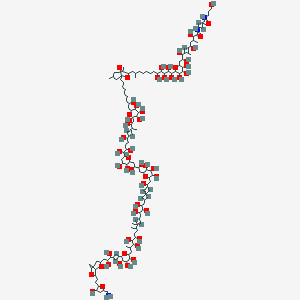

特性

IUPAC Name |

5-amino-2-[[2-[[10-[[6-amino-2-[[6-amino-2-[[2-[[2-[[7,34-bis(4-aminobutyl)-37-[[2-[[2-[[2-[[10-(4-aminobutyl)-22-[[3-carboxy-2-[[2-[[3-carboxy-2-[[3-hydroxy-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-7-(2-carboxyethyl)-13,19-bis(hydroxymethyl)-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-25-benzyl-13-(3-carbamimidamidopropyl)-16,31-bis(carboxymethyl)-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-7-(3-carbamimidamidopropyl)-6,9-dioxo-1,2-dithia-5,8-diazacycloundecane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C179H274N50O55S7/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124(167(273)205-109(56-64-285-12)145(251)194-76-132(238)197-101(39-21-26-57-180)147(253)200-105(43-25-30-61-184)151(257)220-123-81-286-288-83-125(221-152(258)106(203-166(123)272)45-32-63-191-179(188)189)169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)82-287-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(69-96-74-192-99-38-20-19-37-98(96)99)211-170(276)126-84-289-290-85-127(171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(154(260)222-126)52-55-134(240)241)223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNVVLOBNHIMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC7CSSCC(NC(=O)C(NC7=O)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C179H274N50O55S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045948 | |

| Record name | Iberiotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4231 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129203-60-7 | |

| Record name | Iberiotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129203607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iberiotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iberiotoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Iberiotoxin (IbTX) and what is it primarily known for?

A: Iberiotoxin (IbTX) is a peptide toxin originally isolated from the venom of the Eastern Indian red scorpion ( Buthus tamulus ). [, , , ] It is a potent and selective inhibitor of large conductance calcium-activated potassium (BKCa) channels. [, , , , , ]

Q2: How does Iberiotoxin interact with BKCa channels?

A: Iberiotoxin binds with high affinity to the extracellular side of BKCa channels, physically blocking the pore and preventing the flow of potassium ions. [, ] This interaction is highly specific for BKCa channels, with little to no effect on other types of potassium channels. [, , ]

Q3: What are the downstream effects of Iberiotoxin blocking BKCa channels?

A: By blocking BKCa channels, Iberiotoxin prevents the efflux of potassium ions from cells. [] This can lead to:

- Increased excitability: In neurons and muscle cells, depolarization can lead to increased action potential firing or contraction. [, ]

- Alterations in calcium signaling: BKCa channels are often co-localized with voltage-gated calcium channels, and their activation can influence calcium influx. Blocking BKCa channels can therefore disrupt calcium-dependent processes. []

- Changes in vascular tone: BKCa channels play a role in regulating smooth muscle tone in blood vessels. Blocking these channels can lead to vasoconstriction. [, , , , ]

Q4: What is the molecular formula and weight of Iberiotoxin?

A: Iberiotoxin has the molecular formula C177H271N57O53S7 and a molecular weight of 4010.5 g/mol. []

Q5: Is there any spectroscopic data available for Iberiotoxin?

A: While spectroscopic data is limited in the provided research, structural characterization likely involves techniques like Nuclear Magnetic Resonance (NMR) and circular dichroism spectroscopy. [, ]

Q6: How does the structure of Iberiotoxin relate to its activity?

A: The specific amino acid sequence and three-dimensional structure of Iberiotoxin are crucial for its high affinity and selectivity for BKCa channels. [, ]

Q7: Have any structure-activity relationship (SAR) studies been conducted on Iberiotoxin?

A: While the provided research doesn't explicitly detail SAR studies on Iberiotoxin, researchers often explore modifications to peptide toxins like Iberiotoxin to understand the impact of specific structural features on their activity, potency, and selectivity. [, ]

Q8: Has Iberiotoxin been used in any clinical trials?

A: The provided research does not mention any clinical trials involving Iberiotoxin. As a potent toxin, its use in humans is likely limited to research purposes, and it's not currently an approved drug for any clinical indication. []

Q9: What are the main applications of Iberiotoxin in research?

A9: Iberiotoxin is a valuable tool in research to:

- Investigate the physiological roles of BKCa channels: By selectively blocking these channels, researchers can study their involvement in various cellular processes. [, , , , , , , , , ]

- Develop new drugs: Understanding how Iberiotoxin interacts with BKCa channels can inform the design of novel therapeutic agents that target these channels. []

- Explore the mechanisms of action of other toxins: Studying the effects of Iberiotoxin can provide insights into how other toxins, such as those from venomous animals, interact with ion channels. []

Q10: What is known about the toxicology and safety of Iberiotoxin?

A: As a potent toxin, Iberiotoxin can have adverse effects if not handled carefully. [] Research involving Iberiotoxin requires strict adherence to safety regulations. []

Q11: What are some alternatives to Iberiotoxin for studying BKCa channels?

A11: Other BKCa channel blockers include:

- Paxilline: A less selective blocker compared to Iberiotoxin. [, ]

- Tetraethylammonium (TEA): A non-specific potassium channel blocker that also affects BKCa channels. [, , ]

- Penitrem A: A membrane-permeable BK channel blocker with potential as a research tool. []

Q12: What are the implications of discovering iberiotoxin-insensitive BK currents?

A: The discovery of iberiotoxin-insensitive BK currents suggests the existence of BK channel subtypes or isoforms with distinct pharmacological profiles. [] This highlights the complexity of BK channel physiology and pharmacology.

Q13: How does the presence of BKCa β subunits affect iberiotoxin sensitivity?

A: The presence of different BKCa β subunits can modulate the pharmacological properties of BK channels, including their sensitivity to iberiotoxin. [, ]

Q14: What is the role of BKCa channels in endothelium-dependent relaxation?

A: BKCa channels in vascular smooth muscle cells contribute to endothelium-dependent relaxation by hyperpolarizing the membrane and promoting vasodilation. [, , , ]

Q15: How does nitric oxide interact with BKCa channels in vascular smooth muscle?

A: Nitric oxide (NO) can activate BKCa channels in vascular smooth muscle, leading to vasodilation. This effect is mediated by the NO/cGMP pathway. [, ]

Q16: What are the effects of aging on BKCa channel expression and function?

A: Aging is associated with a decrease in BKCa channel expression and function in vascular smooth muscle, which may contribute to age-related vascular dysfunction. []

Q17: What is the role of BKCa channels in the regulation of neuronal excitability?

A: BKCa channels play a role in regulating neuronal excitability by contributing to action potential repolarization and afterhyperpolarization. [, , ]

Q18: How is calcium involved in the activation of BKCa channels?

A: BKCa channels are activated by increases in intracellular calcium concentration ([Ca2+]i). Calcium binding to the channel's intracellular domain triggers conformational changes that open the channel pore. [, ]

Q19: What is the role of inositol 1,4,5-trisphosphate (IP3) in BKCa channel activation?

A: Activation of receptors coupled to the phospholipase C (PLC) pathway can lead to IP3 production and subsequent release of calcium from intracellular stores, contributing to BKCa channel activation. []

Q20: What is the role of BKCa channels in the regulation of coronary blood flow?

A: BKCa channels in coronary artery smooth muscle contribute to the regulation of coronary blood flow by modulating vascular tone. [, ]

Q21: How does iberiotoxin affect coronary artery responses to different vasoactive agents?

A: Iberiotoxin can enhance vasoconstriction induced by agents like serotonin and attenuate vasodilation induced by NO donors in coronary arteries. []

Q22: What is the role of BKCa channels in the regulation of bladder function?

A: BKCa channels in detrusor smooth muscle contribute to bladder relaxation and are involved in the regulation of bladder capacity and micturition. [, ]

Q23: How do β-adrenoceptor agonists affect BKCa channel activity in the bladder?

A: β-adrenoceptor agonists, such as isoproterenol, can activate BKCa channels in detrusor smooth muscle, leading to bladder relaxation. This effect is mediated by the cAMP/PKA pathway. []

Q24: What is the role of BKCa channels in the protective effects of volatile anesthetics?

A: Activation of BKCa channels may contribute to the cardioprotective effects of volatile anesthetics, such as isoflurane, in reducing myocardial infarct size. []

Q25: How does the expression of BKCa channels change during development?

A: The expression of BKCa channels can change during development, as demonstrated in studies of Xenopus larvae, where the expression of BKCa channels increases with developmental stage and contributes to the maturation of motor patterns. []

Q26: What is the role of BKCa channels in the regulation of cell volume?

A: BKCa channels can contribute to the regulation of cell volume by participating in regulatory volume decrease (RVD) responses, where cells reduce their volume after hypotonic swelling. []

Q27: How are BKCa channels involved in apoptosis?

A: BKCa channels have been implicated in the process of apoptosis, particularly in the apoptotic volume decrease (AVD) phase, where cells shrink before undergoing cell death. []

Q28: What is the significance of studying the environmental impact of toxins like Iberiotoxin?

A: Understanding the environmental impact and degradation pathways of toxins like Iberiotoxin is important for assessing their potential risks to ecosystems and developing strategies for responsible waste management. []

Q29: How can computational chemistry and modeling be applied to research on Iberiotoxin and BKCa channels?

A29: Computational techniques can be used to:

- Simulate the interaction between Iberiotoxin and BKCa channels: This can provide insights into the molecular details of binding and channel block. []

- Develop quantitative structure-activity relationship (QSAR) models: These models can predict the activity of Iberiotoxin analogs based on their structural features, facilitating the design of new BKCa channel modulators. []

- Study the conformational dynamics of BKCa channels: This can help understand how channel gating is regulated and how toxins like Iberiotoxin might affect these processes. []

Q30: What are the challenges and future directions in research on Iberiotoxin and BKCa channels?

A30: Future research directions include:

- Developing more potent and selective BKCa channel modulators: This could lead to new therapeutic strategies for various diseases. []

- Further characterizing the structural and functional diversity of BKCa channels: This is crucial for understanding their physiological roles and developing targeted therapies. []

- Exploring the potential of BKCa channels as drug targets for diseases: This includes cardiovascular diseases, neurological disorders, and bladder dysfunction. [, , ]

- Developing novel drug delivery systems to improve the targeting and efficacy of BKCa channel modulators: This could enhance their therapeutic potential while minimizing side effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)

![(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione](/img/structure/B31425.png)

![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)